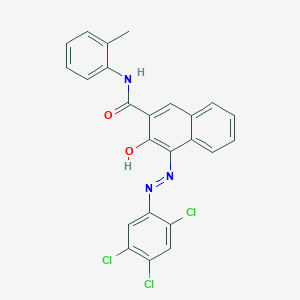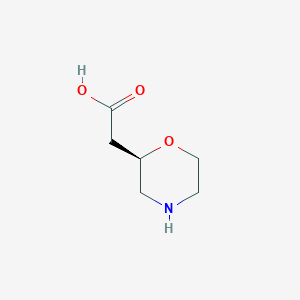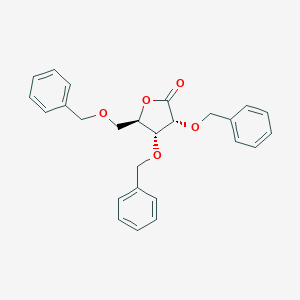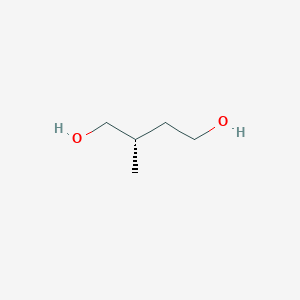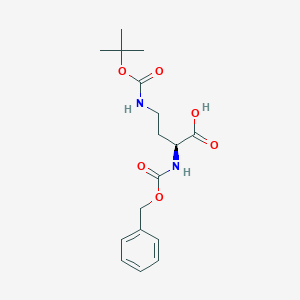
(S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step chemical reactions that introduce protective groups to amino acids to prevent unwanted reactions. For instance, a facile synthesis approach involves alkylation and selective cleavage steps to introduce orthogonally protected boronic acid analogs of aspartic acid, demonstrating the molecule's role as a versatile synthetic intermediate (Hsiao, 1998).
Molecular Structure Analysis
The molecular structure is pivotal for understanding the reactivity and physical properties of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid. Studies on related compounds highlight the significance of conformational analysis, demonstrating how specific structural motifs influence the overall molecular architecture and reactivity. For example, the crystal structure of related dipeptides reveals insights into conformational preferences and potential hydrogen bonding patterns (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Reactions and Properties
The chemical reactivity of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is influenced by its functional groups. The presence of benzyloxy and tert-butoxycarbonyl groups allows for selective deprotection and functionalization, enabling its incorporation into peptides and other complex molecules. For instance, efficient synthesis methods have been developed for related compounds, showcasing the molecule's versatility in synthetic strategies (Koseki, Yamada, & Usuki, 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid and its derivatives are crucial for their application in synthetic chemistry. The synthesis and study of related compounds provide valuable insights into how the structural elements of these molecules affect their physical characteristics (Adamczyk, Johnson, & Reddy, 1999).
Chemical Properties Analysis
Understanding the chemical properties of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is essential for its functionalization and application in the synthesis of complex molecules. The molecule's reactivity, particularly in condensation reactions and protective group strategies, highlights its utility in constructing peptides and other nitrogen-containing compounds. Research on similar molecules illustrates the potential for creating diverse chemical structures through selective reactions (Pund et al., 2020).
Scientific Research Applications
Applications in Drug Synthesis
Compounds with carbonyl and carboxyl groups, similar to the functional groups present in "(S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid," are used extensively in drug synthesis. These compounds offer a versatile framework for the synthesis of a variety of value-added chemicals and pharmaceuticals due to their reactivity and structural flexibility. For instance, levulinic acid (LEV), a biomass-derived compound with similar functional groups, has been explored for its potential in cancer treatment and medical material production. Its derivatives have been used to synthesize drugs and pharmaceutical intermediates, showcasing the utility of such functional groups in reducing drug synthesis costs and simplifying synthesis steps (Zhang et al., 2021).
Environmental and Material Applications
Compounds featuring carboxylic and amino functional groups play a crucial role in environmental science, particularly in the sorption and biodegradation of pollutants. For example, the sorption behavior of phenoxy herbicides to various materials highlights the importance of understanding the interactions between such compounds and the environment. These studies can inform the development of new materials for environmental cleanup and pollution control (Werner et al., 2012).
Biomaterials and Nanotechnology
Amino acid-functionalized quantum dots represent an innovative application of amino acid derivatives in nanotechnology and materials science. These derivatives enhance the optical and electronic properties of quantum dots, making them suitable for a range of applications, from sensors to energy storage systems. The functionalization with amino acids improves solubility, sustainability, and biocompatibility, which are critical factors for the development of optoelectronic devices (Ravi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKXCQPYFHZPA-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427169 |
Source


|
| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
CAS RN |
49855-91-6 |
Source


|
| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

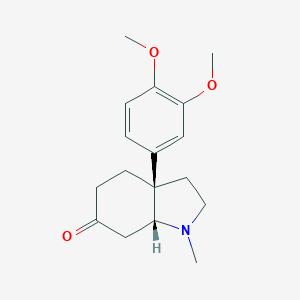
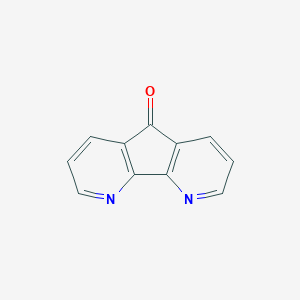


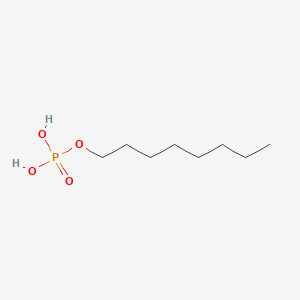
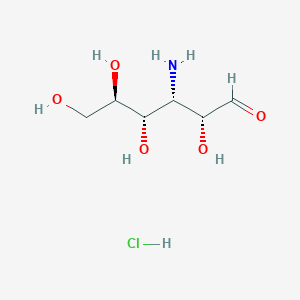
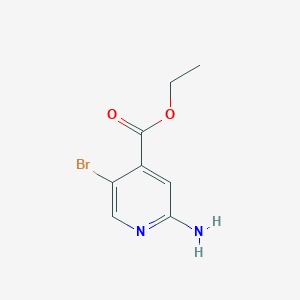
![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)
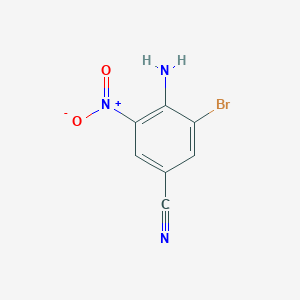
![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)
